N-methylchroman-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methylchroman-6-amine is a heterocyclic compound that belongs to the chroman family Chromans are known for their diverse biological activities and are often used as building blocks in medicinal chemistry The structure of this compound consists of a chroman ring system with a methyl group and an amine group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methylchroman-6-amine can be achieved through several methods. One common approach involves the N-methylation of chroman-6-amine using methyl iodide in the presence of a base such as cesium carbonate in dimethylformamide (DMF). This reaction typically proceeds at room temperature and yields the desired product with high efficiency .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of environmentally benign reagents and catalysts to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-methylchroman-6-amine undergoes various chemical reactions, including:
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Water radical cations in microdroplets.
Reduction: Hydrosilanes and N-heterocyclic carbene catalysts.
Substitution: Various nucleophiles under basic conditions.
Major Products:
Oxidation: Quaternary ammonium cations.
Reduction: N-methylated products.
Substitution: Substituted chroman derivatives.
Scientific Research Applications
N-methylchroman-6-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-methylchroman-6-amine involves its interaction with specific molecular targets and pathways. For instance, chroman derivatives have been shown to inhibit enzymes such as acetylcholinesterase and cyclooxygenase, leading to anti-inflammatory and neuroprotective effects . The compound may also interact with receptors in the central nervous system, modulating neurotransmitter release and signaling pathways .
Comparison with Similar Compounds
N-methylchroman-6-amine can be compared to other similar compounds, such as:
Chroman-4-one: Lacks the methyl and amine groups but shares the chroman ring structure.
6-methylchroman-2-carboxylic acid N-(substituted) phenylamides: These compounds have similar biological activities and are used in medicinal chemistry.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
N-methyl-3,4-dihydro-2H-chromen-6-amine |
InChI |
InChI=1S/C10H13NO/c1-11-9-4-5-10-8(7-9)3-2-6-12-10/h4-5,7,11H,2-3,6H2,1H3 |
InChI Key |
CSAKFNBCUZMRBU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(C=C1)OCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.